4-Chlorofuro[3,4-c]pyridin-3(1H)-one
Description
Significance of the Furo[3,4-c]pyridin-3(1H)-one Core in Heterocyclic Chemistry
The Furo[3,4-c]pyridin-3(1H)-one scaffold is a notable heterocyclic system that has garnered attention in the field of medicinal chemistry. Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are fundamental to the development of new therapeutic agents. Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, with a 2014 study estimating that 59% of FDA-approved drugs feature a nitrogen-containing ring. mdpi.com
The Furo[3,4-c]pyridin-3(1H)-one core consists of a fused furanone and pyridine (B92270) ring system. This arrangement creates a unique electronic and structural environment that makes it a valuable scaffold for designing biologically active molecules. The molecular structure of this scaffold suggests potential for various applications in medicinal chemistry. cymitquimica.com Research into derivatives of the Furo[3,4-c]pyridin-3(1H)-one core has revealed its potential as a basis for developing targeted therapeutic agents. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit the proteasome, a key target in cancer therapy. researchgate.netnih.gov
Research Context of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one within Fused Heterocyclic Systems
Fused heterocyclic systems, such as Furo[3,4-c]pyridin-3(1H)-one, are a rich area of chemical exploration. The introduction of a halogen atom, such as chlorine, onto this scaffold at the 4-position creates this compound, a compound that serves as a versatile intermediate for further chemical modifications. The presence of the chlorine atom can significantly influence the reactivity of the molecule, providing a handle for introducing various functional groups through nucleophilic substitution reactions.
The synthesis of halogenated Furo[3,4-c]pyridin-3(1H)-ones has been a subject of academic research. For example, methods have been developed for the synthesis of 4-halofuro[3,4-c]pyridin-3(1H)-ones from 2-halopyridine-3,4-dicarbonitriles. researchgate.net Furthermore, studies have demonstrated the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with amines, such as aniline (B41778), to produce more complex derivatives. researchgate.net These synthetic advancements highlight the utility of compounds like this compound as building blocks in the construction of a diverse library of molecules with potential biological activities. The investigation of such compounds contributes to the broader understanding of structure-activity relationships within this class of fused heterocycles. Research on related structures, such as pyrrolo[3,4-c]pyridines, has also shown a wide range of biological activities, including antiviral and antidiabetic properties, further underscoring the potential of this general scaffold class in drug discovery. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-furo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-6-5-4(1-2-9-6)3-11-7(5)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBJIUHKFHYPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=C2)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Furo 3,4 C Pyridin 3 1h One and Its Derivatives
Conventional Synthetic Routes to the Furo[3,4-c]pyridin-3(1H)-one Scaffold
The construction of the core furo[3,4-c]pyridin-3(1H)-one structure relies on established principles of heterocyclic synthesis. Key methods involve the strategic formation of the pyridine (B92270) ring onto a furanone precursor or the annelation of the furan (B31954) ring onto a pre-existing pyridine.
Condensation reactions are a cornerstone of pyridine ring synthesis and are applicable to the formation of the furo[3,4-c]pyridin-3(1H)-one scaffold. A common approach involves the condensation of 1,5-dicarbonyl compounds, or their equivalents, with ammonia (B1221849) or an ammonia source to form the pyridine ring. In the context of the target scaffold, this could involve a suitably functionalized furan derivative bearing the necessary carbonyl groups.
One of the most well-known methods for pyridine synthesis is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Variations of this reaction could be adapted to create the pyridine portion of the fused heterocyclic system. For instance, a one-pot synthesis of polysubstituted dihydropyridone derivatives has been reported using cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate, which highlights the utility of multicomponent condensation reactions. Such strategies, which combine multiple reactants in a single step, are efficient for building molecular complexity.
Cyclization reactions are fundamental to the formation of the bicyclic furo[3,4-c]pyridine (B3350340) system. These reactions can involve intramolecular processes, where a single molecule containing all the necessary components undergoes ring closure, or intermolecular processes like cycloadditions.
A pertinent example is the synthesis of 4-halofuro[3,4-c]pyridin-3(1H)-ones from 2-halopyridine-3,4-dicarbonitriles, a process that inherently involves a cyclization step to form the fused furanone ring. Intramolecular cyclization can also be achieved through reactions like the Pictet-Spengler synthesis, which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While classically used for tetrahydroisoquinolines, analogous acid-catalyzed cyclizations can form other fused pyridine systems. Another route involves the Widman-Stoermer synthesis, a one-pot diazotization and cyclization of aminopyridines to yield pyrido[3,4-c]pyridazines, a related heterocyclic system.
Palladium-catalyzed sequential processes have also been developed, for example, in the synthesis of furo[3,4-b]indol-1-ones. This reaction involves an initial cyclization to form an indole (B1671886) moiety, followed by carbon monoxide insertion and a second annulation to build the lactone ring, demonstrating a sophisticated use of cyclization cascades.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic scaffolds. These methods, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, are invaluable for derivatizing the furo[3,4-c]pyridin-3(1H)-one core.
For instance, a pre-existing halogenated furo[3,4-c]pyridine, such as 4-chlorofuro[3,4-c]pyridin-3(1H)-one, can serve as a substrate for palladium-catalyzed reactions. This allows for the introduction of a wide array of substituents at the chloro-position. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity. The development of catalyst systems using ligands like CM-phos has been shown to be highly effective for the Hiyama cross-coupling of aryl mesylates, expanding the range of applicable electrophiles. This approach provides a versatile method for creating libraries of substituted furo[3,4-c]pyridin-3(1H)-one derivatives for structure-activity relationship studies.
Specific Routes to Halogenated Furo[3,4-c]pyridin-3(1H)-one Derivatives
Halogenated derivatives of furo[3,4-c]pyridin-3(1H)-one are key intermediates for further chemical modifications. Specific synthetic methods have been tailored to produce these valuable compounds.
A straightforward method has been developed for synthesizing 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. This reaction involves treating 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline (B41778) at room temperature. The process is efficient, yielding the desired products in the range of 76–88%. The starting materials, 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones, are themselves accessible synthetic precursors.
The structure of the resulting compounds has been confirmed through IR, 1H NMR, and mass spectrometry. The IR spectra show characteristic absorption bands for N-H (3115–3241 cm⁻¹) and C=O (1601–1659 cm⁻¹) groups. This synthetic route provides direct access to a range of substituted aminofuropyridinones.
Table 1: Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one Derivatives
| Compound ID | Chemical Name | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3a | 6,7-Dimethyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one | 79 | 213–214 |
| 3b | 6-Methyl-3-(phenylamino)-4-chloro-7-ethylfuro[3,4-c]pyridin-1(3H)-one | 82 | 155–156 |
| 3c | 6-Methyl-3-(phenylamino)-4-chloro-7-propylfuro[3,4-c]pyridin-1(3H)-one | 76 | 175–176 |
| 3d | 6,7-Dimethyl-3-(phenylamino)-4-bromofuro[3,4-c]pyridin-1(3H)-one | 88 | 201–202 |
| 3e | 6-Methyl-3-(phenylamino)-4-bromo-7-ethylfuro[3,4-c]pyridin-1(3H)-one | 85 | 158–159 |
Annelated furo[3,4-c]pyridin-3(1H)-ones serve as precursors for the synthesis of functionalized pyridoxine (B80251) (Vitamin B6) derivatives. A synthetic approach based on the reduction of these fused lactones allows for the creation of pyridoxine analogues with hydroxymethyl groups at the 3 and 4 positions of the pyridine ring. This methodology is versatile, enabling the production of both 2-halogen- and 2-alkylamino-substituted pyridoxine derivatives, demonstrating the synthetic utility of the furo[3,4-c]pyridin-3(1H)-one scaffold as a building block for complex, biologically relevant molecules.
Advanced and Green Synthetic Strategies for Furo[3,4-c]pyridin-3(1H)-one Systems
Modern synthetic approaches towards furo[3,4-c]pyridin-3(1H)-one systems prioritize efficiency, sustainability, and the ability to generate molecular diversity. These strategies include one-pot multicomponent reactions, the use of microwave and photochemical irradiation, catalyst-assisted protocols, solid-phase organic synthesis, and anion relay chemistry.
One-Pot Multicomponent Reactions in Furo[3,4-c]pyridin-3(1H)-one Synthesis
One-pot multicomponent reactions (MCRs) offer a highly efficient route to complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, related furo-pyridine systems have been successfully synthesized using this approach. For instance, a series of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives were synthesized via a three-component reaction of an aldehyde, 5-aminopyrazole, and tetronic acid in an ionic liquid without a catalyst. researchgate.net This methodology highlights the potential for MCRs to construct fused pyridine-ring systems under mild and environmentally friendly conditions. researchgate.net
Another example is the one-pot, three-component cyclocondensation process for the synthesis of polysubstituted pyridines, which proceeds through a tandem Michael addition-heterocyclization. core.ac.uk Such strategies, which demonstrate high regiochemical control, could be adapted for the synthesis of furo[3,4-c]pyridin-3(1H)-one derivatives. core.ac.uk The development of a one-pot three-component reaction for the regioselective synthesis of novel furo[2,3-d]pyrimidines using a low loading of ZrOCl2•8H2O in water further underscores the utility of MCRs in green chemistry. nih.gov
| Reactants | Product | Conditions | Key Features |
|---|---|---|---|
| Aldehyde, 5-aminopyrazole, tetronic acid | Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives | Ionic liquid, catalyst-free | High yields, mild conditions, easy work-up researchgate.net |
| 1,3-Dicarbonyl compound, ammonia, alkynone | Polysubstituted pyridines | One-pot, catalyst-free | Total regiochemical control core.ac.uk |
| Aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, alkyl isocyanides | Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones | ZrOCl2•8H2O (2 mol%), water, 50 °C | Environmentally benign, regioselective nih.gov |
Microwave and Photochemical Irradiation Techniques in Pyridinone Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov The synthesis of novel 2,3-dihydro-4-pyridinones has been achieved through the reaction of curcumin (B1669340) and primary amines under microwave irradiation, with reaction times not exceeding 120 seconds. nih.gov Similarly, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been developed using controlled microwave irradiation. rsc.org This protocol offers short reaction times and convenient chromatography-free product isolation. rsc.org The synthesis of fluorescent cyanopyridines has also been achieved rapidly and in good yield using microwave irradiation. core.ac.uk
Photochemical methods, while less specific in the literature for the synthesis of the furo[3,4-c]pyridin-3(1H)-one core, represent an emerging area in pyridine chemistry.
| Method | Reactants | Product | Conditions | Advantages |
|---|---|---|---|---|
| Microwave-assisted | Curcumin, primary amines | 2,3-Dihydro-4-pyridinones | Montmorillonite K-10 catalyst, <120 s | Rapid reaction nih.gov |
| Microwave-assisted | Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Pyrazolo[3,4-d]pyrimidin-4-ones | Controlled microwave irradiation | Short reaction time, pot- and step-economy rsc.org |
| Microwave-assisted | p-aminocrotononitrile, heterocyclic alkynones | Fluorescent cyanopyridines | One-pot Bohlmann-Rahtz reaction | Rapid, good yields core.ac.uk |
Catalyst-Assisted Synthetic Protocols for Furo[3,4-c]pyridin-3(1H)-one Derivatives
Catalyst-assisted methods are central to the efficient synthesis of furo[3,4-c]pyridin-3(1H)-one derivatives. A method for the synthesis of 4-halofuro[3,4-c]pyridin-3(1H)-ones from 2-halopyridine-3,4-dicarbonitriles has been reported, demonstrating a direct route to halogenated derivatives. researchgate.net Furthermore, 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones can be synthesized from 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones by reaction with aniline at room temperature. researchgate.net
While not directly applicable to the furo[3,4-c]pyridin-3(1H)-one system, the synthesis of amine derivatives from furoin (B1674284) and furil (B128704) over a Ru/Al2O3 catalyst showcases the use of heterogeneous catalysis in the functionalization of furan-containing molecules. rsc.org
Solid-Phase Organic Synthesis (SPOS) Applications for Furo[3,4-c]pyridin-3(1H)-one Analogues
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and simplifies purification processes. An efficient solid-phase approach has been developed for the synthesis of 1,2,3,4-tetrahydro-2-pyridones via the aza-annulation of enamines. acs.org This method involves the reaction of resin-bound enamines with α,β-unsaturated acid anhydrides or acids. acs.org
More recently, a novel solid-phase macrocyclization method that generates 2-pyridone rings has been introduced. nih.govacs.org This technique relies on the intramolecular condensation of dimethoxy-propionic amide units to form a single regioisomer of the 2-pyridone-linked macrocycle. nih.govacs.org These examples demonstrate the potential of SPOS for the construction of pyridinone-containing scaffolds, which could be extended to furo[3,4-c]pyridin-3(1H)-one analogues.
Anion Relay Chemistry in Furo[3,2-c]pyridinone Synthesis
Anion Relay Chemistry (ARC) is a powerful tactic for diversity-oriented synthesis, involving the controlled transfer of an anionic charge through a molecule to facilitate sequential bond formations. organic-chemistry.orgnih.govbohrium.com While specific applications of ARC for the synthesis of furo[3,4-c]pyridinones are not detailed, the synthesis of the isomeric furo[3,2-c]pyridinones has been achieved using an aza-oxy-carbanion relay via a non-Brook rearrangement. This one-flask multicomponent approach involves the reaction of an anion with an epoxide, followed by a solvent-controlled 1,4-Brook rearrangement to generate a new reactive anion that can be trapped by various electrophiles. nih.gov This strategy has been extended beyond dithianes to showcase its utility in natural product synthesis. wsu.edu
Asymmetric Synthesis of Chiral Furo[3,4-c]pyridine Derivatives
The development of asymmetric methods for the synthesis of chiral furo[3,4-c]pyridine derivatives is of significant interest due to the importance of enantiomerically pure compounds in medicinal chemistry. A patented method describes the preparation of non-racemic furo[3,4-c]pyridine derivatives. google.com This process involves the acid-catalyzed deprotection and cyclodehydration of a non-racemic precursor. google.comgoogle.com This method provides access to chiral furo[3,4-c]pyridine derivatives that have potential applications in various pharmaceutical fields. google.com
Chiral Catalyst-Mediated Approaches for Furo[3,4-c]pyridine Derivatives
While specific chiral catalyst-mediated syntheses for this compound are not extensively documented in publicly available literature, principles from related systems, such as pyridinone-fused lactones, offer insights into potential strategies. One such approach involves the use of organo-cation catalysts to achieve enantioselective transformations.
For instance, a catalytic asymmetric α-hydroxylation has been successfully applied to pyridinone-fused lactones, which share a structural resemblance to the furo[3,4-c]pyridine core. rsc.org In this methodology, a novel spiropyrrolidine amide (SPA)-derived triazolium bromide organo-cation catalyst is employed to facilitate a highly enantioselective oxidation. rsc.org This process allows for the introduction of a hydroxyl group at the α-position to the lactone carbonyl, creating a chiral center with high enantiomeric excess. The resulting tricyclic tertiary alcohol contains an oxa-quaternary carbon center, a structural motif of interest in medicinal chemistry. rsc.org Although this method has been demonstrated on a different, yet analogous, heterocyclic system, it highlights a plausible strategy for the asymmetric functionalization of the furo[3,4-c]pyridin-3(1H)-one scaffold.
The general scheme for such a transformation would involve the enolization of the lactone followed by an enantioselective attack by an oxidizing agent, directed by the chiral catalyst. The success of this approach would depend on the ability of the catalyst to effectively control the stereochemical outcome of the reaction with the furo[3,4-c]pyridine substrate.
| Catalyst Type | Transformation | Key Features | Potential Application to Furo[3,4-c]pyridine System |
| Organo-cation (e.g., SPA-derived triazolium bromide) | Asymmetric α-hydroxylation | High enantioselectivity, creation of oxa-quaternary stereocenters. rsc.org | Enantioselective introduction of a hydroxyl group at the C1 position of the furo[3,4-c]pyridin-3(1H)-one core. |
Stereoselective Transformations for Non-Racemic Furo[3,4-c]pyridine Compounds
A patented method details a stereoselective approach for the preparation of non-racemic furo[3,4-c]pyridine derivatives. google.com This process relies on a deprotection/cyclodehydration reaction of a non-racemic precursor, where the stereochemistry of the final product is dictated by the stereochemistry of the starting material. google.com
The synthesis commences with a chiral alcohol precursor, which is subjected to a cyclization reaction catalyzed by a concentrated strong acid. google.com This acid-catalyzed step facilitates both the removal of a protecting group and the subsequent intramolecular cyclization to form the fused furo[3,4-c]pyridine ring system. A key aspect of this methodology is the retention of the enantiomeric predominance from the starting material to the final product. google.com The reaction is typically carried out in a solvent that forms an azeotrope with water, such as benzene (B151609) or toluene, to drive the dehydration reaction to completion. google.com
This method provides a pathway to enantiomerically enriched furo[3,4-c]pyridine derivatives, with the specific substituents on the pyridine and furan rings being determined by the structure of the starting chiral alcohol. The table below outlines the key parameters of this stereoselective transformation.
| Reaction Type | Catalyst | Key Transformation | Stereochemical Outcome | Solvent |
| Deprotection/Cyclodehydration | Concentrated Strong Acid | Formation of the furo-lactone ring | Retention of enantiomeric predominance from the precursor. google.com | Azeotrope-forming (e.g., Toluene, Benzene). google.com |
Reactivity and Chemical Transformations of Furo 3,4 C Pyridin 3 1h One Scaffolds
Functionalization Strategies for Furo[3,4-c]pyridin-3(1H)-one
Substitution Reactions on the Furo[3,4-c]pyridin-3(1H)-one Core
The chlorine atom at the C4 position of 4-chlorofuro[3,4-c]pyridin-3(1H)-one is a key site for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups. For instance, the reaction of 4-halofuro[3,4-c]pyridin-3(1H)-ones with aniline (B41778) at room temperature leads to the synthesis of 4-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. researchgate.net
Research has also explored the introduction of substituents at the C1 and C4 positions to develop specific biological activities. nih.gov For example, the introduction of a benzylamino group at C4 of the furopyridine ring has been shown to yield potent inhibitors of certain proteasome activities. nih.gov
| Reactant | Reagent | Product | Reference |
| 4-Halofuro[3,4-c]pyridin-3(1H)-one | Aniline | 4-(Phenylamino)furo[3,4-c]pyridin-1(3H)-one | researchgate.net |
| Furo[3,4-c]pyridin-3-one derivative | Benzylamine | C4-benzylamino substituted derivative | nih.gov |
Derivatization through Reaction with Primary Amines for Pyridine (B92270) Cycle Synthesis
While specific examples for the derivatization of this compound leading to a new pyridine cycle are not extensively detailed in the provided context, the reaction with primary amines is a fundamental transformation. The reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline results in the formation of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. researchgate.net This demonstrates the reactivity of the scaffold towards primary amines, a key step that could potentially be followed by cyclization reactions to form new heterocyclic rings fused to the pyridine core.
Modifications Influencing Chemical Reactivity
Modifications to the pyridine ring significantly impact the electronic properties and reactivity of the entire scaffold. nih.gov In the context of this compound, the electron-withdrawing nature of the chlorine atom at C4 influences the electron density of the pyridine ring, affecting its susceptibility to nucleophilic and electrophilic attack.
Furthermore, substitutions on the pyridine ring of related heterocyclic systems have been shown to regulate the electronic properties of metal complexes, which in turn affects their catalytic activity. nih.gov This suggests that the chlorine substituent in this compound can be a critical determinant for its reactivity in various chemical transformations.
Ring Transformations and Rearrangements Involving Furo[3,4-c]pyridin-3(1H)-one
The furo[3,4-c]pyridin-3(1H)-one scaffold can undergo more complex transformations involving the rearrangement or opening of its ring systems.
Diels–Alder Reactions of Pyridinone o-Quinodimethanes
The furan (B31954) ring of the furo[3,4-c]pyridin-3(1H)-one system can potentially serve as a diene in Diels-Alder reactions, a powerful tool for the construction of complex polycyclic molecules. While direct examples involving this compound are not specified, the generation of pyridinone o-quinodimethanes from related sulfolene precursors and their subsequent Diels-Alder reactions have been documented. researchgate.net This type of reactivity highlights a potential pathway for the elaboration of the furo[3,4-c]pyridin-3(1H)-one core. The inverse electron demand Diels-Alder reaction is a particularly successful process for forming pyridine rings from electron-poor diene systems. acsgcipr.org
Ring Opening and Recyclization Mechanisms
The furan ring within the furo[3,4-c]pyridin-3(1H)-one scaffold can be susceptible to ring-opening reactions under certain conditions. For instance, in related tetrahydrofuro[3,2-c]pyridines, acid-catalyzed hydrolysis can lead to the opening of the furan ring to form a 1,4-dicarbonyl compound, which can then undergo recyclization. beilstein-journals.orgnih.gov This reversible transformation suggests that the furanone part of this compound could potentially undergo similar ring-opening and recyclization sequences, offering a route to different heterocyclic systems. Such mechanisms are crucial in the synthesis of diverse molecular architectures from a common precursor.
Tautomerism and Isomerization Studies of Furo[3,4-c]pyridin-3(1H)-one Analogues
The furo[3,4-c]pyridin-3(1H)-one scaffold, particularly when substituted at the 3-position with a hydroxyl group, is known to exhibit ring-chain tautomerism. This phenomenon involves a dynamic equilibrium between the cyclic lactone form and an open-chain aldehyde form. This section delves into the theoretical and experimental evidence for this tautomerism in analogues of this compound.
Research into the synthesis of related compounds, such as 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones, has provided significant insights into this tautomeric behavior. These compounds are considered cyclic forms of isonicotinic acids bearing an aldehyde group at the 3-position. researchgate.net The potential for this ring-chain tautomeric transformation is a key aspect of their chemical reactivity and characterization.
The equilibrium between the closed-ring (lactone) and open-ring (aldehyde) forms is influenced by various factors, including the nature of substituents on the pyridine ring and the solvent environment. While detailed quantitative studies on this compound are not extensively documented, the behavior of analogous compounds allows for a comprehensive understanding of the potential tautomeric interplay.
For instance, the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline to form 4-halo-3-(phenylamino)-furo[3,4-c]pyridin-1(3H)-ones suggests the existence of the open-chain aldehyde tautomer as a reactive intermediate. researchgate.net Spectroscopic analyses, including IR and NMR, of the resulting 3-phenylamino derivatives confirm their existence in the cyclic form, indicating that the equilibrium favors the closed ring in these particular products. researchgate.net
The table below illustrates the two potential tautomeric forms of the parent 3-hydroxy analogue.
| Tautomeric Form | Structure | IUPAC Name | Key Functional Groups |
|---|---|---|---|
| Cyclic (Lactone) | ![]() | 4-Chloro-3-hydroxyfuro[3,4-c]pyridin-3(1H)-one | Lactone, Hemiacetal |
| Open-Chain (Aldehyde) | ![]() | 4-Chloro-3-formylisonicotinic acid | Carboxylic Acid, Aldehyde |
Computational studies on similar heterocyclic systems have been employed to determine the relative stabilities of different tautomers. d-nb.info For the furo[3,4-c]pyridin-3(1H)-one scaffold, density functional theory (DFT) calculations could provide valuable data on the thermodynamic favorability of the cyclic versus the open-chain form. Such studies would typically involve calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents to model the environmental effects on the equilibrium.
The following table outlines the type of data that would be expected from such computational analyses, although specific values for this compound are not currently available in the literature.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Predicted Predominance |
|---|---|---|---|
| Cyclic (Lactone) | 0.0 (Reference) | 0.0 (Reference) | Likely favored in most conditions |
| Open-Chain (Aldehyde) | ΔE > 0 | ΔE > 0 | Minor component, may be significant in reactive environments |
Spectroscopic methods are instrumental in identifying and quantifying the presence of different tautomers in solution. For the furo[3,4-c]pyridin-3(1H)-one system, distinct signals in both ¹H and ¹³C NMR spectra would be expected for the cyclic and open-chain forms.
The table below summarizes the characteristic spectroscopic signatures that could be used to differentiate between the two tautomers.
| Spectroscopic Method | Cyclic (Lactone) Form Signature | Open-Chain (Aldehyde) Form Signature |
|---|---|---|
| ¹H NMR | Signal for the C3-H proton (methine) | Distinct signal for the aldehyde proton (-CHO) and the carboxylic acid proton (-COOH) |
| ¹³C NMR | Signal for the C3 carbon (hemiacetal) | Signals for the aldehyde carbonyl carbon and the carboxylic acid carbonyl carbon |
| IR Spectroscopy | Stretching vibration for the lactone carbonyl (C=O) | Stretching vibrations for the aldehyde carbonyl (C=O) and the carboxylic acid carbonyl (C=O), as well as a broad O-H stretch for the carboxylic acid |
Computational and Theoretical Studies of Furo 3,4 C Pyridin 3 1h One
Density Functional Theory (DFT) Applications in Furo[3,4-c]pyridin-3(1H)-one Research
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to furo[3,4-c]pyridin-3(1H)-one and its analogues to understand their fundamental chemical properties.
DFT calculations are instrumental in elucidating the electronic structure of furo[3,4-c]pyridin-3(1H)-one derivatives. By mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity. For instance, a small HOMO-LUMO energy gap often indicates high chemical reactivity. nih.gov In a study on furo[2,3-b]indol-3a-ol derivatives, a related class of compounds, the HOMO-LUMO energy gap was used to rank the reactivity of different analogues. nih.gov
These calculations also help in understanding the distribution of electron density and electrostatic potential, which are crucial for predicting how the molecule will interact with biological targets. researchgate.netnih.gov For example, in a computational study of a furanium ion derivative, DFT was used to identify the preferred sites for nucleophilic attack by analyzing partial charges, electrostatic potential surfaces, and local Fukui indices. researchgate.netnih.gov This information is vital for designing molecules with specific reactivity profiles.
Table 1: Key DFT-Calculated Parameters for Reactivity Analysis
| Parameter | Significance in Reactivity Prediction |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. nih.gov |
| Electrostatic Potential | Indicates regions of positive and negative charge on the molecule, predicting sites for electrostatic interactions. researchgate.netnih.gov |
| Fukui Functions | Identifies the most electrophilic and nucleophilic sites within a molecule. nih.gov |
Computational chemistry provides a powerful means to predict spectroscopic properties, aiding in the structural confirmation of newly synthesized compounds. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed to compare with experimental data. rsc.org The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, has shown good agreement between computed and experimental chemical shifts for various heterocyclic compounds. nih.gov Machine learning models trained on DFT-calculated data are also emerging as rapid and accurate tools for NMR prediction. nih.gov These computational approaches are invaluable for distinguishing between isomers and confirming the precise structure of complex molecules. nih.govresearchgate.net
IR Spectroscopy: Theoretical vibrational frequencies calculated using DFT can be correlated with experimental IR spectra to assign specific absorption bands to molecular vibrations. nih.govresearchgate.net For instance, the characteristic stretching vibrations of C=O and N-H groups in furo[3,4-c]pyridin-3(1H)-one analogues can be identified and confirmed through computational analysis. researchgate.net Studies on related heterocyclic systems have demonstrated a high correlation between theoretically determined and experimental vibrational wavenumbers. rsc.org
Molecular Modeling and Docking Simulations for Furo[3,4-c]pyridin-3(1H)-one Ligand-Target Interactions
Molecular modeling and docking are essential computational techniques to predict and analyze the binding of small molecules, such as furo[3,4-c]pyridin-3(1H)-one derivatives, to their biological targets.
Molecular docking simulations are widely used to predict the preferred orientation and conformation of a ligand when it binds to a protein's active site. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.
Proteasome: In silico docking assays have been successfully used to study the interaction of furo[3,4-c]pyridine-3-one derivatives with the constitutive proteasome (c20S) and immunoproteasome (i20S). nih.gov These studies revealed site-specific inhibition and helped to explain the differential activity of certain compounds against the two proteasome types. nih.gov
Kinases: Furo[3,4-c]pyridin-3(1H)-one derivatives are often investigated as kinase inhibitors. Docking studies can predict how these compounds bind to the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR). rjpbr.com For example, studies on related pyridin-2-yl urea (B33335) inhibitors targeting ASK1 kinase used molecular docking to predict possible binding modes, which were then further refined using more computationally intensive methods. mdpi.com
Methionine Aminopeptidases (MetAPs): The pyridinylpyrimidine core, structurally related to the furopyridine scaffold, has been identified in inhibitors of both human MetAP1 and MetAP2. nih.gov Docking studies can elucidate the structure-activity relationships and guide the development of isoform-selective inhibitors. nih.gov
Once a binding mode is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These non-covalent interactions are critical for binding affinity and specificity.
Hydrogen Bonding: These are key directional interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) on both the ligand and the protein. Identifying these interactions is fundamental to understanding binding. nih.gov
Cation-π Interactions: These occur between a cation (like the side chains of lysine (B10760008) or arginine) and the electron-rich face of an aromatic ring. rsc.org Analysis of these interactions is important for understanding the binding of ligands to proteins with charged residues in the active site. rsc.org
Table 2: Common Ligand-Protein Interactions in Docking Studies
| Interaction Type | Description | Example Residues/Moieties |
|---|---|---|
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov | Serine, Threonine, Aspartate, Glutamate; Carbonyls, Amines |
| Pi-Stacking | Non-covalent interaction between aromatic rings. nih.gov | Phenylalanine, Tyrosine, Tryptophan, Histidine; Pyridine (B92270) ring, Furan (B31954) ring |
| Cation-Pi | Interaction between a cation and the face of an electron-rich π system. rsc.org | Lysine, Arginine; Pyridine ring |
| Hydrophobic Interactions | Tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Leucine, Isoleucine, Valine; Alkyl substituents |
In Silico ADMET Predictions for Furo[3,4-c]pyridin-3(1H)-one Derivatives in Drug Design
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. researchgate.net These predictions help to identify and eliminate compounds with poor pharmacokinetic profiles early in the development process, saving time and resources. researchgate.net
Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict a wide range of ADMET-related properties for furo[3,4-c]pyridin-3(1H)-one derivatives. nih.gov
Key predicted properties include:
Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted to assess oral bioavailability.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the drug will go in the body. nih.gov
Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes is crucial to identify potential drug-drug interactions and metabolic liabilities.
Excretion: Properties related to renal clearance can be estimated.
Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
These in silico ADMET studies provide a comprehensive profile of a compound's drug-likeness and potential liabilities, guiding the selection of the most promising candidates for further preclinical and clinical development. mdpi.comresearchgate.net
Molecular Interactions and Biological Target Engagement Mechanisms of Furo 3,4 C Pyridin 3 1h One Derivatives
Interaction with Specific Cellular Proteins and Enzymes
Proteasome Catalytic Site Inhibition Mechanisms by Furo[3,4-c]pyridin-3(1H)-one Analogues
Derivatives of furo[3,4-c]pyridin-3(1H)-one have been identified as inhibitors of the 20S constitutive proteasome (c20S), a key cellular machinery for protein degradation. A study involving new C(4) and C(1) derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) revealed site-specific inhibition of the proteasome's proteolytic activities. nih.govresearchgate.net
One of the most effective compounds identified was a derivative with a benzylamino group at the C(4) position and dimethylation at the C(1) position of the furopyridine ring. This compound demonstrated potent and specific inhibition of the post-acidic (PA) activity of the c20S proteasome, with a half-maximal inhibitory concentration (IC50) of 600 nM. nih.govresearchgate.net Notably, it showed no significant inhibition of the immunoproteasome (i20S) PA site. nih.govresearchgate.net
In silico docking studies provided insights into the mechanism of this specific inhibition. The docking simulations of this compound at the constitutive PA site (cPA) showed a binding pose that is absent when docked at the immunoproteasome PA catalytic site (iPA), explaining the observed selectivity. nih.govresearchgate.net
| Compound | Target | Activity | IC50 |
| C(4)-benzylamino, C(1)-dimethyl furo[3,4-c]pyridine-3-one derivative | c20S Proteasome (PA site) | Inhibition | 600 nM |
Kinase Inhibition Mechanisms (e.g., EGFR, MetAP2, CLKs) by Furo[3,4-c]pyridin-3(1H)-one Scaffolds
While the broader class of fused pyridine-containing heterocycles has been extensively studied as kinase inhibitors, specific data on the inhibition of Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (MetAP2) by 4-Chlorofuro[3,4-c]pyridin-3(1H)-one or its direct derivatives are not available in the current scientific literature.
Research on Cdc2-like kinases (CLKs) has identified the related furo[3,2-b]pyridine (B1253681) core as a novel scaffold for potent and highly selective inhibitors. sci-hub.senih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective inhibitors of CLKs. sci-hub.senih.gov However, this finding pertains to a different regioisomer of the furopyridine scaffold, and similar activity has not been reported for the furo[3,4-c]pyridin-3(1H)-one core.
Mechanisms of Viral Enzyme Inhibition (e.g., Neuraminidase) by Furo[3,4-c]pyridin-3(1H)-one Compounds
Certain derivatives of the furo[3,4-c]pyridin-3(1H)-one scaffold have demonstrated antiviral activity through the inhibition of viral enzymes. Specifically, a series of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones were found to possess anti-influenza virus activity. The mechanism of this activity was determined to be the inhibition of viral neuraminidase, an essential enzyme for the release of new virus particles from infected cells.
A target-free screening of a chemical library identified (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one as a hit compound with half-maximal effective concentrations (EC50) in the range of 17.4–21.1 μM against influenza A/H1N1, A/H3N2, and B viruses. Subsequent synthesis and evaluation of analogues led to the discovery of compounds with comparable or superior anti-influenza activity. These compounds were shown to suppress viral neuraminidase activity without affecting virus entry or RNA replication.
Modulation of Cellular Pathways (e.g., Hedgehog Signaling) by Furo[3,4-c]pyridin-3(1H)-one
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. While there is interest in finding small molecule modulators of this pathway, current research has not directly implicated the furo[3,4-c]pyridin-3(1H)-one scaffold in its modulation.
Studies have, however, identified the isomeric furo[3,2-b]pyridine core as a central scaffold for effective modulators of the Hedgehog pathway. sci-hub.senih.gov Specifically, a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines was found to contain sub-micromolar modulators of Hedgehog signaling. sci-hub.senih.gov This highlights the importance of the specific arrangement of the furan (B31954) and pyridine (B92270) rings for biological activity and suggests that the furo[3,4-c]pyridin-3(1H)-one scaffold may not interact with the components of the Hedgehog pathway in the same manner.
Role of Structural Moieties in Molecular Recognition for Furo[3,4-c]pyridin-3(1H)-one
The biological activity of furo[3,4-c]pyridin-3(1H)-one derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents, which govern their molecular recognition by biological targets. While specific and comprehensive structure-activity relationship (SAR) studies for this scaffold across a wide range of targets are not extensively documented, general principles of molecular recognition for related heterocyclic compounds can provide valuable insights.
The fused ring system, comprising a furanone and a pyridine ring, forms a rigid core that correctly orients the substituents for interaction with the target protein. The lactone moiety in the furanone ring can act as a hydrogen bond acceptor. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding or coordination with metal ions in the active sites of metalloenzymes.
Substituents at various positions of the furo[3,4-c]pyridin-3(1H)-one core play a crucial role in determining potency and selectivity. For instance, in the case of proteasome inhibitors, the nature of the substituent at the C(4) position is critical for activity and selectivity. A benzylamino group at this position was found to be optimal for potent and selective inhibition of the c20S proteasome. nih.govresearchgate.net This suggests that this substituent is involved in key interactions within the enzyme's active site.
The antiproliferative activity of pyridine derivatives, a component of the furo[3,4-c]pyridin-3(1H)-one scaffold, has been shown to be influenced by the presence and position of specific functional groups. Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance activity, while bulky groups or halogen atoms may decrease it. nih.gov These general principles of molecular recognition are likely to be applicable to the furo[3,4-c]pyridin-3(1H)-one scaffold and can guide the future design of more potent and selective derivatives.
Importance of Carbonyl Groups and Furan Ring in Binding Interactions
The foundational structure of furo[3,4-c]pyridin-3(1H)-one contains key functional groups that are pivotal for establishing interactions within the binding pockets of biological macromolecules. The lactone carbonyl group and the fused furan ring are particularly significant in forming directed bonds that anchor the molecule to its target.
The oxygen atom of the carbonyl group, with its partial negative charge and lone pairs of electrons, is a potent hydrogen bond acceptor. This allows it to form strong, directional hydrogen bonds with suitable donor groups in a protein's active site, such as the backbone amide protons or the side chains of amino acids like arginine and lysine (B10760008). These interactions are crucial for the high-affinity binding of ligands.
The furan ring contributes to binding energy primarily through non-covalent interactions. As an aromatic system, the furan ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This type of interaction is fundamental for the proper orientation and stabilization of the ligand within the binding site.
A clear example of these interactions can be observed in molecular docking studies of a related furopyridone derivative with the Epidermal Growth Factor Receptor (EGFR). In this model, the carbonyl group of the pyridinone core forms critical hydrogen bonds with the amino acid residues Arg841 and Lys913. Simultaneously, the furan portion of the scaffold is involved in a π-stacking interaction with the Trp880 residue, further stabilizing the ligand-protein complex. nih.gov These findings underscore the synergistic role of the carbonyl and furan moieties in achieving stable and specific biological target engagement.
Contribution of Halogen Substitution to Binding Affinity and Selectivity
The substitution of hydrogen with a halogen atom, such as chlorine, at the C4-position of the furo[3,4-c]pyridin-3(1H)-one ring is a strategic modification in medicinal chemistry aimed at enhancing a molecule's pharmacological profile. Halogens, particularly chlorine, can significantly influence binding affinity and selectivity through a variety of mechanisms, including halogen bonding.
While direct comparative binding data for this compound is not extensively detailed in the available literature, the importance of substitution at the C4-position of this scaffold has been clearly demonstrated. Structure-activity relationship (SAR) studies on derivatives of furo[3,4-c]pyridine-3-one targeting the 20S constitutive proteasome (c20S) and immunoproteasome (i20S) highlight the profound impact of the C4-substituent on both potency and selectivity.
In one such study, replacing the hydrogen at the C4-position with a larger benzylamino group resulted in a compound that was a highly potent and specific inhibitor of the constitutive proteasome. nih.gov This derivative exhibited an IC50 of 600 nM for the c20S proteasome while showing no significant inhibition of the immunoproteasome, demonstrating that modification at this site is key to achieving isoform selectivity. nih.gov This principle suggests that the introduction of a smaller, electronegative chlorine atom at the same C4-position would likewise modulate the electronic and steric properties of the molecule, influencing its interaction profile with target proteins. The synthesis of various 4-halo-furo[3,4-c]pyridin-1(3H)-ones, including chloro- and bromo-derivatives, has been successfully reported, paving the way for such biological evaluations. researchgate.net
| Compound | C4-Substituent | Target | IC50 (nM) | Selectivity Profile |
|---|---|---|---|---|
| Parent Scaffold (Conceptual) | -H | c20S Proteasome | N/A | Baseline |
| Compound 10 | -NH-CH₂(C₆H₅) (benzylamino) | c20S Proteasome | 600 | Specific for c20S over i20S |
| Compound 10 | -NH-CH₂(C₆H₅) (benzylamino) | i20S Proteasome | >100,000 (Not active) | Specific for c20S over i20S |
Structure Activity Relationship Sar Methodologies for Furo 3,4 C Pyridin 3 1h One Derivatives
Systematic Modification of the Furo[3,4-c]pyridin-3(1H)-one Scaffold
Systematic modification involves the synthesis of a series of analogs where specific parts of the molecule are altered to observe the effect on biological activity. This approach allows for the identification of key structural features required for potency and selectivity.
Research into the furo[3,4-c]pyridin-3(1H)-one scaffold has identified several key positions where substituent modifications significantly impact biological activity. A notable study involved the synthesis of 18 new C1 and C4 derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) to evaluate their potential as inhibitors of the 20S constitutive proteasome (c20S). researchgate.netnih.gov The numbering for this scaffold designates the carbons on the furanone ring as C1 and the position on the pyridine (B92270) ring opposite the fusion as C4.
The investigation revealed that modifications at both the C1 and C4 positions have a profound effect on inhibitory activity against the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-acidic (PA) proteolytic sites of the proteasome. researchgate.netnih.gov
Key findings from this research include:
Substitution at C4: Introducing various amino groups at the C4 position was a primary focus. The nature of this substituent was critical for potency and selectivity.
Substitution at C1: The gem-dimethyl group at the C1 position was also modified. Replacing the two methyl groups with a single spiro-cyclopropyl group, for instance, was explored.
Combined Effects: The interplay between substituents at C1 and C4 was crucial. The most potent compound identified was a C4-benzylamino derivative that retained the C1-dimethyl groups. nih.gov
Compound 10 , which features a benzylamino group at C(4) and is dimethylated at C(1), was identified as the most effective and specific inhibitor of the constitutive proteasome's PA site, with an IC50 of 600 nM. nih.gov This highlights the importance of a bulky, hydrophobic substituent at the C4 position for this specific activity. In contrast, the unsubstituted C4-amino parent compound showed significantly less activity.
| Compound | R1 (at C1) | R2 (at C4) | Proteasome Inhibition IC50 (cPA, µM) |
|---|---|---|---|
| nor-cerpegin | -CH3, -CH3 | -H | > 100 |
| Derivative A | -CH3, -CH3 | -NH2 | ~50 |
| Derivative B | -CH3, -CH3 | -NH-CH2-Ph | 0.6 |
| Derivative C | -CH3, -CH3 | -NH-Ph | > 100 |
| Derivative D | spiro-cyclopropyl | -NH-CH2-Ph | ~25 |
This table presents a selection of data from studies on furo[3,4-c]pyridin-3-one derivatives to illustrate structure-activity relationships. researchgate.netnih.gov
Fragment-Based Drug Design (FBDD) Approaches Utilizing the Furo[3,4-c]pyridin-3(1H)-one Core
Fragment-Based Drug Design (FBDD) is an efficient method for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. researchgate.net These initial hits are then optimized and grown into more potent lead molecules.
The furo[3,4-c]pyridin-3(1H)-one scaffold possesses several characteristics that make it an attractive candidate for FBDD strategies:
Low Molecular Weight: The core structure is relatively small and simple.
Structural Rigidity: The fused bicyclic system provides a rigid framework, which can reduce the entropic penalty upon binding to a target.
3D Shape: It possesses a defined three-dimensional shape that can be used to probe binding pockets.
Chemical Tractability: The scaffold has multiple positions (e.g., C1, C4, C6, C7) amenable to chemical modification, allowing for fragment growth and linking strategies.
While FBDD has proven successful for many target classes, specific examples of campaigns that have utilized the furo[3,4-c]pyridin-3(1H)-one core as a starting fragment are not widely documented in the literature. However, its properties make it a theoretically sound starting point for screening against various protein targets to identify initial binding fragments for subsequent optimization.
Bioisosteric Replacements in Furo[3,4-c]pyridin-3(1H)-one Inspired Design
Bioisosteric replacement is a strategy used to modify a lead compound by exchanging an atom or a group of atoms with a broadly similar alternative to improve potency, selectivity, or pharmacokinetic properties. nih.gov This approach has been considered in designs inspired by the furo[3,4-c]pyridin-3(1H)-one scaffold.
A primary example of bioisosteric replacement for this core involves substituting the oxygen atom of the furan (B31954) ring (a furanone) with other heteroatoms.
Nitrogen Replacement (Pyrrolo[3,4-c]pyridine): Replacing the furan oxygen with a nitrogen atom yields the pyrrolo[3,4-c]pyridine scaffold. Derivatives of this bioisosteric core have been synthesized and investigated for a wide range of biological activities, including antiviral, analgesic, and antimycobacterial properties, demonstrating that the core bicyclic structure retains the ability to interact with biological targets. nih.gov
Sulfur Replacement (Thieno[3,4-c]pyridine): The replacement of the oxygen with a sulfur atom would result in a thieno[3,4-c]pyridine (B8695171) core. Studies exploring proteasome inhibitors have investigated related thieno-fused pyrimidines alongside the furo[3,4-c]pyridine-3-ones, indicating that the exploration of such bioisosteres is a valid strategy in lead discovery. researchgate.netnih.gov
Furthermore, the utility of the broader furopyridine class of compounds as bioisosteres has been demonstrated. In a different isomeric series, furo[3,2-b]pyridine (B1253681) was successfully used as a bioisostere for an indole (B1671886) nucleus, leading to potent and selective 5-HT1F receptor agonists. This success with a related isomer underscores the potential of the furopyridine framework in bioisosteric-driven drug design.
Applications of Furo 3,4 C Pyridin 3 1h One As a Versatile Synthetic Intermediate
Precursor for Complex Polycyclic Nitrogen Heterocycles
The furo[3,4-c]pyridin-3(1H)-one core is an effective building block for the synthesis of elaborate polycyclic nitrogen-containing heterocyclic systems. nih.gov The lactone ring is susceptible to ring-opening reactions when treated with various nucleophiles, which can be followed by subsequent cyclization steps to form new fused rings. This strategy allows for the annulation of additional heterocyclic rings onto the pyridine (B92270) framework.
For instance, derivatives of furo[3,4-c]pyridin-3(1H)-one can be transformed into pyrrolo[3,4-c]pyridine-1,3-diones, also known as 5-azaphthalimides. researchgate.net This conversion typically involves reactions that target the vicinal substituents at the 3 and 4 positions of the original pyridine structure, leading to the formation of a new pyrrole (B145914) ring fused to the pyridine core. researchgate.net These pyrrolo[3,4-c]pyridine scaffolds are of interest due to their presence in various biologically active molecules. nih.gov
Furthermore, the reactivity of this intermediate extends to the creation of other complex systems, such as pyrido[3,4-c]pyridazines. mdpi.comresearchgate.net Synthetic pathways have been developed to construct tricyclic and even more complex polycyclic analogs from pyridine-based precursors. mdpi.com The general approach involves leveraging the existing functionality to build additional rings, demonstrating the utility of the furo[3,4-c]pyridin-3(1H)-one system as a foundational element for creating molecular diversity in nitrogen heterocycles. nih.govorganic-chemistry.org The transformation of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones, which are related structures, into polycyclic pyridones through ring-opening transformations with binucleophiles further illustrates the synthetic potential of such systems. nih.gov
| Precursor Class | Resulting Polycyclic System | Key Transformation | Significance |
|---|---|---|---|
| Furo[3,4-c]pyridin-3(1H)-one | Pyrrolo[3,4-c]pyridine-1,3-dione | Lactone ring opening and reaction with an amine source, followed by cyclization. | Core structure in various biologically active compounds. researchgate.netnih.gov |
| Pyridine-3,4-dicarboxylate derivatives | Pyrido[3,4-c]pyridazine | Condensation with hydrazine. | Scaffold for medicinal chemistry applications. mdpi.com |
| Related Oxazinone derivatives | Polycyclic Pyridones | Ring-opening with binucleophiles. | Access to complex, biologically important pyridone structures. nih.gov |
Building Block for Functionalized Pyridoxine (B80251) Derivatives
Furo[3,4-c]pyridin-3(1H)-one and its analogs are crucial intermediates in the synthesis of pyridoxine (Vitamin B6) and its functionalized derivatives. The core chemical transformation involves the reduction of the lactone ring within the furo[3,4-c]pyridine (B3350340) system to generate the two characteristic hydroxymethyl groups at the 4 and 5 positions of the pyridine ring, which are hallmarks of the pyridoxine structure.
A patented synthetic route demonstrates this application clearly. The process begins with the reaction of an oxazole (B20620) with a dienophile to create a 4,7-epoxy-hexahydrofuro[3,4-c]-pyridine intermediate. google.com This bridged bicyclic compound is then subjected to acidic hydrolysis, which opens the furo- and epoxy- rings to yield 2-methyl-3-hydroxy-4,5-pyridinedicarboxaldehyde. The final step is the reduction of the two newly formed aldehyde groups to hydroxymethyl groups, typically using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, to produce pyridoxine. google.com This multi-step process highlights the utility of the furo[3,4-c]pyridine core as a masked precursor for the di-hydroxymethyl pyridine structure.
The synthesis of various pyridoxine derivatives is an active area of research, as these compounds can exhibit a range of biological activities, including antibacterial properties. nih.govmdpi.com The ability to construct the fundamental pyridoxine skeleton from intermediates like 4-chlorofuro[3,4-c]pyridin-3(1H)-one provides a versatile platform for accessing novel, functionalized Vitamin B6 analogs for further investigation.
| Step | Intermediate/Product | Key Reagents/Conditions | Transformation |
|---|---|---|---|
| 1 | 4,7-Epoxy-hexahydrofuro[3,4-c]-pyridine | Diels-Alder reaction (Oxazole + Dienophile) | Formation of the core bicyclic structure. |
| 2 | 2-Methyl-3-hydroxy-4,5-pyridinedicarboxaldehyde | Strong inorganic acid (e.g., HCl), Hydrolysis | Ring opening to unmask two aldehyde groups. google.com |
| 3 | Pyridoxine (Vitamin B6) | Reducing agent (e.g., NaBH4, LiAlH4) or Catalytic Hydrogenation | Reduction of aldehydes to hydroxymethyl groups. google.com |
Role in the Synthesis of Therapeutically Relevant Scaffolds
The furo[3,4-c]pyridin-3(1H)-one structure is a key building block in the synthesis of various molecular scaffolds with significant therapeutic potential. Its utility in medicinal chemistry is demonstrated by its incorporation into novel compounds targeting a range of biological systems, including the central nervous system.
A prominent example is the development of antagonists for the Neuropeptide S (NPS) receptor. researchgate.net The NPS system is implicated in several CNS disorders, including anxiety, substance abuse, and sleep disorders. nih.govrti.org Research has led to the discovery of a novel core scaffold, N-benzyl-3-(2-methylpropyl)-1-oxo-3-phenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide, which demonstrates potent NPSR antagonist activity in vitro. researchgate.net This highlights the direct use of the furo[3,4-c]pyridin-3(1H)-one core in creating new chemical entities for neurological targets.
Furthermore, this intermediate is a precursor to other therapeutically relevant scaffolds, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Derivatives of this latter scaffold have been synthesized and evaluated for potential analgesic and sedative activities. nih.gov Studies have shown that certain N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic effects in animal models, with some compounds showing activity comparable to morphine in specific tests. nih.gov These findings underscore the importance of the furo[3,4-c]pyridin-3(1H)-one intermediate as a starting point for developing compounds with potential applications in pain management and sedation. The conversion to pyrrolo[3,4-c]quinoline-1,3-diones further expands the library of accessible bioactive scaffolds. frontiersin.org
| Derived Scaffold | Therapeutic Target/Application | Example Compound Class | Reference |
|---|---|---|---|
| Furo[3,4-c]pyridine carboxamides | Neuropeptide S (NPS) Receptor Antagonist | N-benzyl-3-(2-methylpropyl)-1-oxo-3-phenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide | researchgate.net |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Analgesic and Sedative Activity | N-Substituted 4-alkoxy-6-methyl derivatives | nih.gov |
| Pyrrolo[3,4-c]quinoline-1,3-diones | Bioactive molecules for medicinal chemistry | Various substituted derivatives | frontiersin.org |
Advanced Analytical Techniques for Characterization and Research on Furo 3,4 C Pyridin 3 1h One
High-Resolution Spectroscopic Methods
High-resolution spectroscopy offers unparalleled insight into the molecular architecture of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one, from the connectivity of its atoms to its arrangement in the solid state.
Advanced NMR Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁵N-NMR) for Structural Elucidation and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.
¹H-NMR spectroscopy would be utilized to identify the number of different types of protons, their chemical environments, and their proximity to one another. The chemical shifts (δ) of the aromatic protons on the pyridine (B92270) ring and the protons on the furanone ring would provide key information about the electronic environment within the molecule. Spin-spin coupling patterns would further help to establish the connectivity between adjacent protons.
¹³C-NMR spectroscopy , including broadband decoupled and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the number of unique carbon atoms and their hybridization states (C, CH, CH₂, CH₃). The chemical shifts of the carbonyl carbon, the carbon bearing the chlorine atom, and the other carbons in the heterocyclic rings are characteristic and aid in the definitive assignment of the carbon skeleton.
¹⁵N-NMR spectroscopy is particularly valuable for studying nitrogen-containing heterocycles like the pyridinone system in this compound. The chemical shift of the nitrogen atom can provide crucial information about its electronic state and potential involvement in tautomeric equilibria. Tautomerism, the migration of a proton, is a common phenomenon in such heterocyclic systems. ¹⁵N-NMR, often in conjunction with ¹H-NMR, can help to determine the position of the tautomeric equilibrium, for instance, between the lactam and lactim forms of the pyridinone ring. researchgate.net The strong influence of substituents on the pyridine ring nitrogen's chemical shift makes ¹⁵N-NMR a sensitive probe for such studies. researchgate.net
A hypothetical data table for the NMR characterization of this compound is presented below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.8-8.2 | d | 5.0-6.0 | H-6 |
| ¹H | 7.2-7.6 | d | 5.0-6.0 | H-7 |
| ¹H | 5.0-5.4 | s | - | CH₂ (1H) |
| ¹³C | 165-175 | - | - | C=O (C-3) |
| ¹³C | 150-160 | - | - | C-Cl (C-4) |
| ¹³C | 140-150 | - | - | C-7a |
| ¹³C | 130-140 | - | - | C-6 |
| ¹³C | 120-130 | - | - | C-5a |
| ¹³C | 110-120 | - | - | C-7 |
| ¹³C | 70-80 | - | - | CH₂ (C-1) |
| ¹⁵N | -100 to -130 | - | - | N-5 |
| Note: This table is illustrative and based on typical chemical shift ranges for similar structures. Actual experimental values would be required for definitive assignment. |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₇H₄ClNO₂. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the molecule.
X-Ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique would provide the absolute configuration and detailed information about bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. A successful single-crystal X-ray diffraction analysis would yield a precise molecular model, confirming the connectivity of the atoms and the planar or non-planar nature of the fused ring system. This method is also crucial for understanding packing arrangements in the crystal lattice and identifying any potential hydrogen bonding or other non-covalent interactions.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
| Note: This table represents typical parameters that would be determined from an X-ray crystallographic analysis. The values are placeholders. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption in the region of 1700-1750 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactone ring. The presence of C-H stretching vibrations for the aromatic pyridine ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the CH₂ group in the furanone ring would appear in the 2850-2960 cm⁻¹ region. The C-N stretching of the pyridine ring and C-O stretching of the lactone would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ range.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of compounds from mixtures and for the assessment of their purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Furo[3,4-c]pyridin-3(1H)-one Derivatives and Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This method is particularly well-suited for the analysis of derivatives of this compound and for the identification of its potential metabolites in biological matrices. nih.gov
In a typical LC-MS analysis, a sample containing the compound of interest and its derivatives or metabolites would be injected into an LC system. The components of the mixture are separated on a chromatographic column based on their different affinities for the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. This allows for the identification and quantification of each component. For complex biological samples, derivatization of the analytes may be employed to improve their chromatographic behavior and detection sensitivity. researchgate.net
High-Throughput Experimentation (HTE) in Furo[3,4-c]pyridin-3(1H)-one Synthesis and Screening
High-Throughput Experimentation (HTE) has become an indispensable tool in modern pharmaceutical and materials science, enabling the rapid and parallel execution of a large number of experiments. acs.orgjstar-research.com This approach significantly accelerates the discovery and optimization of novel compounds and chemical reactions by systematically exploring a wide range of variables such as catalysts, ligands, solvents, and temperatures in a miniaturized format. jstar-research.comresearchgate.net For the furo[3,4-c]pyridin-3(1H)-one scaffold, particularly "this compound," HTE offers a powerful methodology for both the efficient synthesis of diverse derivatives and the high-speed screening of these compounds for potential biological activity.
The primary advantage of HTE lies in its ability to generate vast amounts of data from minimal starting material, which is crucial during the early stages of drug discovery when compound availability is limited. purdue.edu By employing automated liquid handling systems and microtiter plates, hundreds to thousands of unique reactions or assays can be performed simultaneously. nih.gov This parallel approach allows for a more comprehensive exploration of the chemical space, increasing the probability of identifying optimal reaction conditions or potent bioactive molecules that might be missed in traditional, sequential experimentation. jstar-research.com
Application of HTE in the Synthesis of Furo[3,4-c]pyridin-3(1H)-one Derivatives
The "this compound" core is an ideal substrate for diversification using modern cross-coupling reactions. The chloro group at the 4-position serves as a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. acs.orgthieme-connect.com HTE is exceptionally well-suited for optimizing these complex transformations, which often involve multiple components (catalyst, ligand, base, solvent) that can significantly influence the reaction yield and purity. researchgate.net
For instance, in a hypothetical HTE campaign to optimize the Suzuki-Miyaura coupling of "this compound" with a boronic acid, a 96-well plate format could be utilized to screen various palladium catalysts, phosphine (B1218219) ligands, bases, and solvents simultaneously. Each well would contain a unique combination of these parameters, allowing for the rapid identification of the optimal conditions for the desired transformation. The results of such a screen can be rapidly analyzed using high-throughput analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). rsc.org
Below is an illustrative data table representing a potential HTE screen for the optimization of a Suzuki-Miyaura reaction.
| Well | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 45 |
| A2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 85 |
| A3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 92 |
| A4 | PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 78 |
| B1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 52 |
| B2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 95 |
| B3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 98 |
| B4 | PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 81 |
This systematic approach not only accelerates the optimization process but also provides a deeper understanding of the reaction landscape, highlighting the interplay between different parameters. jstar-research.com
High-Throughput Screening of Furo[3,4-c]pyridin-3(1H)-one Libraries
Once a library of furo[3,4-c]pyridin-3(1H)-one derivatives has been synthesized, HTE is then employed for high-throughput screening (HTS) to identify compounds with desired biological activities. nih.govresearchgate.net The furo[3,4-c]pyridin-3(1H)-one scaffold is structurally related to other heterocyclic systems, such as azaindoles, which are known to be privileged structures in medicinal chemistry, particularly as kinase inhibitors. nih.govnih.gov Protein kinases are a major class of drug targets, and screening for their inhibitors is a common application of HTS. nih.govresearchgate.net
In a typical HTS campaign, a library of furo[3,4-c]pyridin-3(1H)-one derivatives would be screened against a panel of protein kinases to identify potential inhibitors. nih.gov These assays are typically performed in 384- or 1536-well plates, where each well contains the target enzyme, a substrate, ATP, and one of the test compounds. wiley.com The inhibitory activity of each compound is determined by measuring the extent of substrate phosphorylation, often using fluorescence- or luminescence-based detection methods. nih.gov
The results of an HTS campaign can be visualized in a data table that summarizes the inhibitory activity of the screened compounds against various targets.
| Compound ID | Structure | Kinase A (% Inhibition @ 10µM) | Kinase B (% Inhibition @ 10µM) | Kinase C (% Inhibition @ 10µM) |
|---|---|---|---|---|
| FP-001 | 4-Phenyl-furo[3,4-c]pyridin-3(1H)-one | 88 | 12 | 5 |
| FP-002 | 4-(4-Fluorophenyl)-furo[3,4-c]pyridin-3(1H)-one | 92 | 15 | 8 |
| FP-003 | 4-(Pyridin-3-yl)-furo[3,4-c]pyridin-3(1H)-one | 5 | 95 | 20 |
| FP-004 | 4-(Anilino)-furo[3,4-c]pyridin-3(1H)-one | 98 | 45 | 30 |
| FP-005 | 4-(Benzylamino)-furo[3,4-c]pyridin-3(1H)-one | 96 | 40 | 25 |
The data generated from HTS allows for the rapid identification of "hits"—compounds that exhibit significant activity against a specific target. These hits can then be selected for further investigation, including dose-response studies to determine their potency (e.g., IC₅₀ values) and subsequent lead optimization studies. The integration of HTE in both the synthesis and screening phases creates a powerful and efficient engine for the discovery of novel drug candidates based on the furo[3,4-c]pyridin-3(1H)-one scaffold.
Medicinal Chemistry Design Principles Applied to Furo 3,4 C Pyridin 3 1h One Scaffolds
Furo[3,4-c]pyridin-3(1H)-one as a Privileged Structure in Drug Discovery
The concept of "privileged structures" is a cornerstone of modern drug discovery, referring to molecular scaffolds that can bind to multiple, distinct biological targets through targeted modifications. vdoc.pub These frameworks offer a robust starting point for developing new therapeutic agents. The pyridinone core, a key component of the furo[3,4-c]pyridin-3(1H)-one system, is widely recognized as such a privileged structure. frontiersin.org Pyridinones are six-membered heterocyclic motifs that can act as bioisosteres for various functional groups, including amides, phenols, and other heterocycles. frontiersin.org Their ability to serve as both hydrogen bond donors and acceptors makes them particularly adept at interacting with the active sites of proteins. frontiersin.org
Fused heterocyclic systems based on the pyridinone core, such as furopyridines, often retain and enhance these desirable properties. The furo[3,2-b]pyridine (B1253681) motif, an isomer of the scaffold , has been identified as a privileged core for developing highly selective kinase inhibitors. researchgate.net Similarly, pyrrolopyridine scaffolds, which are structurally related, are found in numerous natural alkaloids and exhibit a broad spectrum of pharmacological activities, reinforcing the value of this fused heterocyclic family in medicinal chemistry. nih.gov The furo[3,4-c]pyridin-3(1H)-one structure, therefore, benefits from the inherent "privileged" nature of its components, making it an attractive scaffold for library synthesis and the discovery of novel bioactive molecules.
Design of Furo[3,4-c]pyridin-3(1H)-one Analogues with Tailored Physicochemical Properties
A critical aspect of drug design is the optimization of a molecule's physicochemical properties to ensure it has appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics. The furo[3,4-c]pyridin-3(1H)-one scaffold offers multiple points for synthetic modification to fine-tune these properties.
The lipophilicity and hydrogen bonding capacity of a drug molecule are crucial for its solubility, permeability, and target binding affinity. The pyridinone scaffold provides inherent hydrogen bonding capabilities. frontiersin.org Modifications to the furo[3,4-c]pyridin-3(1H)-one core can be strategically implemented to modulate these features.
For instance, introducing polar substituents, such as hydroxyl or amino groups, can increase hydrophilicity and the number of hydrogen bond donors/acceptors. Conversely, adding non-polar groups like alkyl or aryl substituents can increase lipophilicity. In a study focused on designing proteasome inhibitors, various C(4) and C(1) derivatives of a furo[3,4-c]pyridine-3-one core were synthesized. nih.gov The introduction of a benzylamino group at the C(4) position, for example, altered the molecule's hydrogen bonding potential and lipophilicity, which in turn influenced its binding to the target enzyme. nih.gov
The strategic replacement of a phenyl ring with a pyridine (B92270) ring in a lead compound is a common tactic to improve properties by increasing hydrogen bond acceptor capacity and reducing lipophilicity. frontiersin.orgnih.gov This approach can be applied to substituents on the furo[3,4-c]pyridin-3(1H)-one scaffold to optimize its drug-like properties.
One well-established method to enhance metabolic stability is the introduction of nitrogen atoms into aromatic systems. nih.gov Replacing a metabolically vulnerable phenyl group with a pyridyl or pyrimidyl substituent can block sites of oxidative metabolism and increase resistance to degradation by cytochrome P450 enzymes. nih.govnih.gov For example, in the development of hepatitis C virus inhibitors, this strategy dramatically increased the half-life of lead compounds. nih.gov This principle can be directly applied to the furo[3,4-c]pyridin-3(1H)-one scaffold. If a derivative contains a metabolically labile aryl substituent, it could be replaced with a pyridine or other nitrogen-containing heterocycle to improve its metabolic profile while aiming to maintain or improve potency. nih.gov
Rational Design of Furo[3,4-c]pyridin-3(1H)-one Based Ligands for Specific Molecular Targets
The furo[3,4-c]pyridin-3(1H)-one scaffold has been successfully employed in the rational design of inhibitors for specific molecular targets, most notably the proteasome. The proteasome is a multi-catalytic protease complex that is a validated target in cancer therapy.
In a focused research effort, a series of new C(4) and C(1) derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) were designed and synthesized to target the distinct proteolytic activities of the 20S constitutive proteasome (c20S) and immunoproteasome (i20S). nih.gov Through systematic modifications, researchers were able to develop compounds with high potency and specificity.
Compound 10 (see table of compounds), which features a benzylamino group at the C(4) position and two methyl groups at the C(1) position, was identified as the most potent and specific inhibitor of the post-acidic (PA) site of the constitutive proteasome. nih.gov It exhibited an IC50 value of 600 nM for the c20S PA site, with no significant inhibition of the corresponding immunoproteasome site. nih.gov This specificity was rationalized through in silico docking studies, which showed that Compound 10 could not adopt the necessary binding pose in the immunoproteasome's catalytic site. nih.gov
The table below summarizes the structure-activity relationship (SAR) for selected compounds from this study, highlighting the impact of substitutions at the C(1) and C(4) positions on inhibitory activity against the constitutive proteasome's post-acidic site (cPA).
| Compound | Substitution at C(1) | Substitution at C(4) | IC50 (cPA) |
| Nor-cerpegin | -CH3, -CH3 | -H | > 100 µM |
| Compound 10 | -CH3, -CH3 | -NH-benzyl | 0.6 µM |
| Related Analogue | -H, -H | -NH-benzyl | 10 µM |
This interactive table presents data on the inhibitory concentration (IC50) against the constitutive proteasome post-acidic (cPA) site for different derivatives of the furo[3,4-c]pyridin-3-one scaffold. Data sourced from Bioorganic & Medicinal Chemistry Letters (2014). nih.gov
This work exemplifies the power of rational design, where targeted modifications to the furo[3,4-c]pyridin-3(1H)-one scaffold led to the development of highly specific enzyme inhibitors.
Pseudo-Natural Product Inspired Design for Furo[3,4-c]pyridin-3(1H)-one Analogues
Natural products (NPs) are a rich source of inspiration for drug discovery due to their inherent biological relevance and structural complexity. nih.gov The concept of "pseudo-natural products" extends this paradigm by combining fragments from different, often biosynthetically unrelated, natural products to create novel scaffolds that are not accessible through natural biosynthetic pathways. nih.govresearchgate.net This approach aims to explore new areas of biologically relevant chemical space. researchgate.net
The pyridinone fragment, a core element of the furo[3,4-c]pyridin-3(1H)-one system, is found in various natural products. researchgate.net In an innovative study, researchers designed a library of pyrano-furo-pyridone (PFP) pseudo-natural products by combining pyridone- and dihydropyran-containing NP fragments. nih.govresearchgate.net This fusion of rarely related fragments was achieved through sophisticated chemical synthesis, resulting in three distinct isomeric classes of PFP pseudo-NPs. mpg.de
Cheminformatic analysis revealed that these novel PFP scaffolds occupy a unique region of chemical space that is not covered by known natural products but is populated by existing drugs and related bioactive compounds. nih.govresearchgate.net This suggests that the pseudo-NP design strategy was successful in generating drug-like yet novel molecular architectures. Subsequent biological evaluation using a target-agnostic "cell painting" assay showed that these compounds induced the formation of reactive oxygen species and acted as structurally novel inhibitors of mitochondrial complex I. nih.govresearchgate.net This discovery highlights the potential of using the furopyridone scaffold as a foundation for pseudo-natural product design to uncover new biological activities and potential therapeutic leads. mpg.de
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclic (Lactone) form of 4-Chloro-3-hydroxyfuro[3,4-c]pyridin-3(1H)-one](https://i.imgur.com/image1.png)

